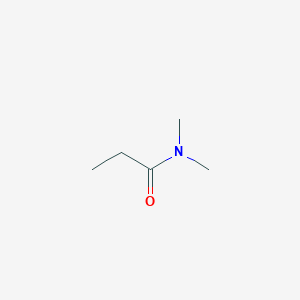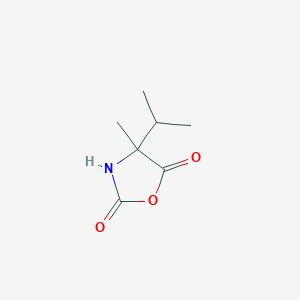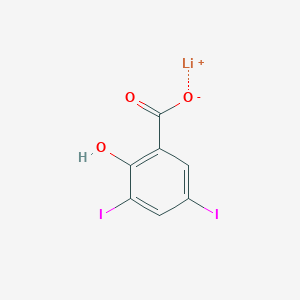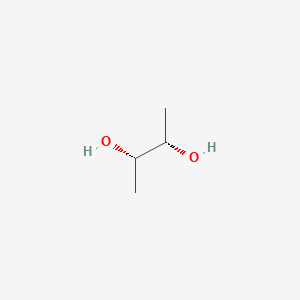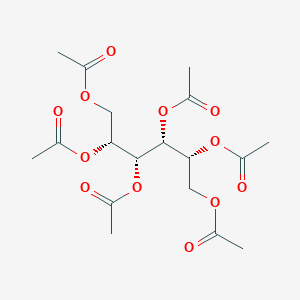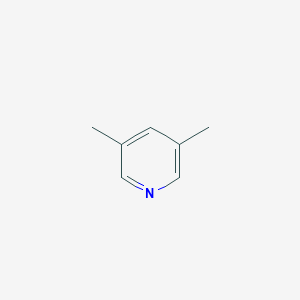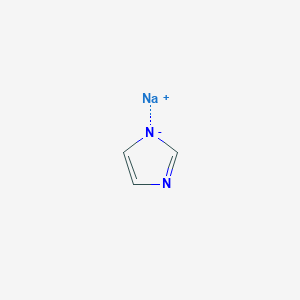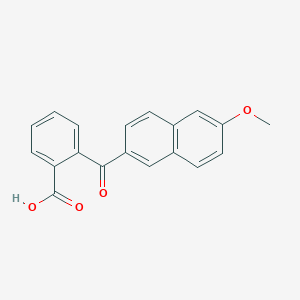
Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)-, also known as MNBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNBC is a derivative of benzoic acid and is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- varies depending on its application. In medicine, Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to cell death. In antibacterial applications, Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been shown to disrupt bacterial cell membranes, leading to cell death. In herbicidal applications, Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been shown to inhibit the activity of certain enzymes involved in plant growth, leading to plant death.
Biochemische Und Physiologische Effekte
Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been shown to exhibit various biochemical and physiological effects, depending on its application. In medicine, Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cancer cell growth. In antibacterial applications, Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been shown to disrupt bacterial cell membranes, leading to cell death. In herbicidal applications, Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been shown to inhibit the activity of certain enzymes involved in plant growth, leading to plant death.
Vorteile Und Einschränkungen Für Laborexperimente
Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has several advantages and limitations for lab experiments. One advantage is its high purity, which allows for accurate and reproducible results. Another advantage is its stability, which allows for long-term storage and use. However, one limitation is its high cost, which may limit its use in certain experiments. Another limitation is its potential toxicity, which may require special handling and disposal procedures.
Zukünftige Richtungen
For Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- research include the development of new Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- derivatives with improved properties and the investigation of Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)-'s potential applications in other fields.
Synthesemethoden
The synthesis of Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- involves several steps, starting with the reaction of 6-methoxy-2-naphthaldehyde with malonic acid in the presence of acetic anhydride to form a diester intermediate. This intermediate is then hydrolyzed to produce the corresponding acid, which is further reacted with thionyl chloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with benzoic acid in the presence of triethylamine to yield Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)-.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has also been studied for its potential use as an antibacterial agent, as it has been shown to inhibit the growth of several bacterial strains. In agriculture, Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of certain weeds. In material science, Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been studied for its potential use as a building block for the synthesis of new materials.
Eigenschaften
CAS-Nummer |
71964-75-5 |
|---|---|
Produktname |
Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- |
Molekularformel |
C19H14O4 |
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
2-(6-methoxynaphthalene-2-carbonyl)benzoic acid |
InChI |
InChI=1S/C19H14O4/c1-23-15-9-8-12-10-14(7-6-13(12)11-15)18(20)16-4-2-3-5-17(16)19(21)22/h2-11H,1H3,(H,21,22) |
InChI-Schlüssel |
MPMPJSOCGXBPOL-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O |
Kanonische SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O |
Andere CAS-Nummern |
71964-75-5 |
Synonyme |
NSC 625599 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



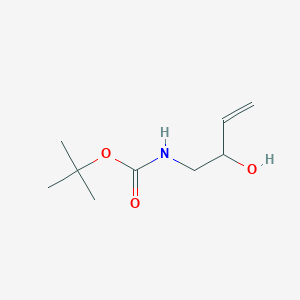
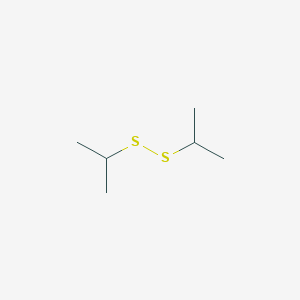
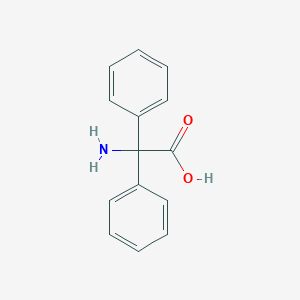
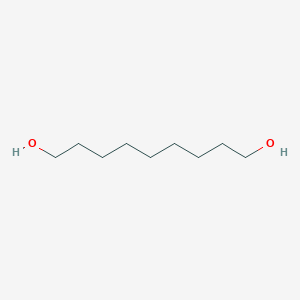
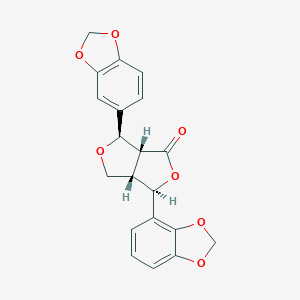
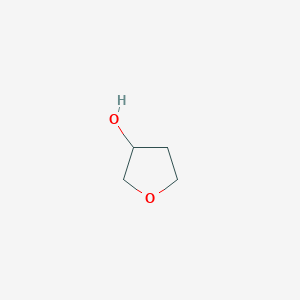
![2-[Butyl(ethyl)amino]-2-oxoacetic acid](/img/structure/B147096.png)
